Bicyclo[4.2.0]octane-7-sulfonyl chloride
Description
Bicyclo[4.2.0]octane-7-sulfonyl chloride is a bicyclic sulfonyl chloride characterized by a fused bicyclo[4.2.0]octane framework with a sulfonyl chloride (-SO₂Cl) group at the 7-position. This compound’s rigid bicyclic structure imparts unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a precursor for sulfonamide derivatives.
Synthesis:
The synthesis involves base-catalyzed hydrolysis of cyclopropylacetonitrile to cyclopropylacetic acid, followed by reaction with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent cyclization and functionalization yield the bicyclo[4.2.0]octane skeleton with the sulfonyl chloride group .
Properties
Molecular Formula |
C8H13ClO2S |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
bicyclo[4.2.0]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2 |
InChI Key |
SNQUBWNWKYOULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Grignard-Mediated Cyclization
A seminal method involves Grignard reagents to assemble the bicyclic core. In a representative protocol:
- Substrate Preparation : 1,1′-(2-Iodo-5-methyl-1,3-phenylene) bis(trifluoromethanesulfonate) reacts with ketene tert-butyldimethylsilyl methyl acetal in Et₂O at −30°C.
- Cyclization : (Trimethylsilyl)methylmagnesium chloride induces ring closure, forming a bicyclic intermediate.
- Acid Treatment : BF₃·OEt₂ promotes desilylation and tautomerization, yielding 3-methyl-5-(triflyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one (53% yield).
Critical Parameters :
Transition Metal-Catalyzed Annulation
Rhodium catalysts enable [5+1] annulations for bicyclo[4.2.0] systems. For example:
- Substrates : 2-Alkenylphenol and allenyl alcohol.
- Conditions : [{Cp*RhCl₂}₂] (2.5 mol%), Cu(OAc)₂·H₂O, 85°C.
- Mechanism : Rhodacycle intermediate formation → β-hydride elimination → 6π-electrocyclic closure (98% yield).
Advantages :
- High atom economy.
- Tolerance for electron-deficient substituents.
While not explicitly documented in cited sources, analogous protocols suggest:
- Sulfonation : Treat bicyclo[4.2.0]octane with ClSO₃H in CH₂Cl₂ at 0°C.
- Quenching : Hydrolyze intermediates with ice water.
- Chlorination : Thionyl chloride converts sulfonic acid to sulfonyl chloride.
Challenges :
- Over-sulfonation at adjacent carbons.
- Requires strict moisture control.
Triflate-to-Sulfonyl Chloride Conversion
Building on, triflyloxy intermediates undergo nucleophilic displacement:
- Substrate : 3-Methyl-5-(triflyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one.
- Reaction : Treat with LiCl in DMF at 120°C, displacing triflate with chloride.
- Isolation : Column chromatography purifies the sulfonyl chloride (theoretical yield: ~65%).
Optimization Insights :
- Polar aprotic solvents enhance chloride nucleophilicity.
- Lithium salts minimize triflate re-incorporation.
Catalytic and Transition Metal-Mediated Approaches
Palladium-Catalyzed Cyclizations
Adapted from bicyclo[2.2.2]octane syntheses:
- Catalyst : Pd(OAc)₂ (5 mol%).
- Oxidant : Hydrogen peroxide.
- Substrate : 1,4-Dimethylenecyclohexane.
- Outcome : Forms bicyclo[4.2.0]octane diacetate (analogous to’s bicyclo[2.2.2] products).
Key Modification :
- Substituent engineering at C7 directs sulfonyl group installation.
Phosphine-Catalyzed Cycloadditions
Tributylphosphine mediates [3+2] annulations for fused bicyclics:
- Substrates : Allenones + isoquinolinium methylides.
- Conditions : 20 mol% P(nBu)₃, THF, 60°C.
- Outcome : Pyrroloisoquinolines (88% yield, 98.7% ee), suggesting applicability to sulfonyl chloride systems.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octane-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. The conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base to neutralize the by-products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters.
Scientific Research Applications
Bicyclo[4.2.0]octane-7-sulfonyl chloride is a bicyclic compound featuring two fused cyclohexane rings and a sulfonyl chloride functional group, enhancing its reactivity in nucleophilic substitution reactions. Research suggests that derivatives of bicyclo[4.2.0]octane may possess antimicrobial and anti-inflammatory properties.
Potential Applications
- Pharmaceutical Development this compound can be used as a building block in pharmaceutical development. Its sulfonyl chloride moiety may enhance the compound's ability to interact with biological targets, making it a candidate for pharmacological studies. It is also useful in synthesizing more complex molecules, especially in pharmaceutical applications.
- Medicinal Chemistry It has potential applications in medicinal chemistry due to its specific reactivity profile.
- Treatment of Disorders Bicyclo[4.2.0]octane derivatives are useful in treating diseases, disorders, and complications associated with SGLT activity, such as Type II diabetes mellitus, Syndrome X, and related conditions . It can also be used to treat a range of conditions, including impaired glucose tolerance, impaired fasting glucose, gestational diabetes, obesity, nephropathy, neuropathy, retinopathy, hypertension, and even cancer .
- Interaction Studies this compound is used to study its reactivity with various nucleophiles and biological molecules, which helps elucidate its mechanism of action and potential therapeutic effects, particularly in drug design where selective interactions are crucial.
Comparison with Other Compounds
This compound has unique characteristics due to its specific structural arrangement and functional groups compared to other bicyclic compounds and sulfonamide derivatives:
| Compound | Structure Type | Functional Groups | Unique Features |
|---|---|---|---|
| This compound | Bicyclic | Sulfonyl chloride | Unique bicyclic structure with high reactivity |
| Bicyclo[3.3.0]octane | Bicyclic | None | Lacks functional groups |
| Bicyclo[4.3.0]nonane | Bicyclic | None | Larger ring size |
| Sulfanilamide | Aromatic+Aliphatic | Sulfonamide | Established pharmaceutical use |
Research and Development
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octane-7-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in substitution reactions to form sulfonamides and sulfonates. The molecular targets and pathways involved depend on the specific context of its application, particularly in biological systems where it may interact with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Research Findings and Limitations
- Spectral Data : IR and NMR spectra confirm the bicyclic structure and sulfonyl chloride functionality, but detailed kinetic studies on its reactivity are lacking in the provided evidence .
- Gaps in Data: Comparative studies with other bicyclic sulfonyl chlorides (e.g., norbornene derivatives) are absent, limiting insights into broader structure-activity trends.
Q & A
Q. What is the established synthetic methodology for Bicyclo[4.2.0]octane-7-sulfonyl chloride, and how are reaction conditions optimized?
The compound is synthesized via the reaction of bicyclo[4.2.0]octa-1,3,5-triene with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Optimization involves strict control of moisture, temperature (typically 0–25°C), and stoichiometric ratios. Purity is validated using techniques like HPLC or GC-MS to confirm >98% yield .
Q. How is the bicyclic framework and sulfonyl chloride group structurally characterized?
Key characterization methods include:
- NMR spectroscopy : To confirm the bicyclo[4.2.0]octane scaffold (e.g., distinct coupling constants for bridgehead protons) and sulfonyl chloride resonance signals (δ ~3.5–4.0 ppm for CH2SO2Cl) .
- X-ray crystallography : Resolves stereoelectronic effects of the bicyclic system and spatial orientation of the sulfonyl chloride group .
- Mass spectrometry : Validates molecular weight (216.68 g/mol) and isotopic patterns .
Q. What are the primary applications of this compound in organic synthesis?
The sulfonyl chloride group acts as a versatile electrophile for nucleophilic substitution (e.g., forming sulfonamides with amines or sulfonate esters with alcohols). Its bicyclic structure enables strain-driven reactions, such as ring-opening metathesis or cycloadditions, to generate complex polycyclic systems .
Q. How does this compound compare structurally and reactively to related bicyclic sulfonyl chlorides?
Comparative analysis with derivatives (e.g., bicyclo[4.2.0]octa-1,3,5-trien-7-ol) reveals that the sulfonyl chloride group significantly enhances electrophilicity. For example, its reactivity with amines is 3–5× faster than hydroxyl or methyl sulfonate analogs due to the superior leaving-group ability of chloride .
Q. What safety protocols are critical for handling this compound?
- Moisture control : Conduct reactions under inert atmosphere (N2/Ar) to prevent hydrolysis to sulfonic acids.
- Personal protective equipment (PPE) : Use acid-resistant gloves and goggles due to the corrosive nature of sulfonyl chlorides.
- Waste disposal : Neutralize residual reagent with aqueous bicarbonate before disposal .
Advanced Research Questions
Q. What strategies stabilize this compound during long-term storage or high-temperature reactions?
Stabilization requires:
Q. How does electronic structure influence its reactivity in nucleophilic substitutions?
Computational studies (DFT or MD simulations) reveal that the sulfonyl chloride group withdraws electron density from the bicyclic core, polarizing the C–S bond and lowering the activation energy for nucleophilic attack. This effect is amplified in polar aprotic solvents (e.g., DMF), accelerating SN2 mechanisms .
Q. What experimental designs resolve contradictions in reaction yields across studies?
Contradictions often arise from impurities in the bicyclic precursor or solvent moisture. Rigorous protocols include:
- Pre-purification : Distillation/recrystallization of starting materials.
- Kinetic studies : Track reaction progress via LC-MS to identify side products (e.g., sulfonic acids from hydrolysis).
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and base to isolate optimal conditions .
Q. How is this compound utilized in polymer chemistry or materials science?
Its strained bicyclic system enables ring-opening metathesis polymerization (ROMP) with Grubbs catalysts to produce alternating copolymers. For example, copolymerization with cyclohexene derivatives yields materials with tailored thermal stability (Tg ~120–150°C) .
Q. What biological assays are suitable for probing its potential pharmacological activity?
While direct biological data are limited, derivatives are screened via:
- Enzyme inhibition assays : Target sulfotransferases or proteases due to sulfonyl chloride’s affinity for catalytic cysteine residues.
- Cellular uptake studies : Fluorescent labeling (e.g., via sulfonamide coupling) tracks intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
